Cas no 1096355-19-9 (1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile)
![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile structure](https://ja.kuujia.com/scimg/cas/1096355-19-9x500.png)
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile 化学的及び物理的性質
名前と識別子
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- 1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile
- Cyclopentanecarbonitrile, 1-[4-(1,1-dimethylethyl)phenyl]-
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- MDL: MFCD12069194
- インチ: 1S/C16H21N/c1-15(2,3)13-6-8-14(9-7-13)16(12-17)10-4-5-11-16/h6-9H,4-5,10-11H2,1-3H3
- InChIKey: FFIBUMRSZPFVTM-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(C(C)(C)C)C=C2)(C#N)CCCC1
計算された属性
- 精确分子量: 227.167399674g/mol
- 同位素质量: 227.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 23.8Ų
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D778116-5g |
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile |
1096355-19-9 | 95% | 5g |
$715 | 2025-02-26 | |
eNovation Chemicals LLC | D778116-5g |
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile |
1096355-19-9 | 95% | 5g |
$715 | 2025-02-26 | |
eNovation Chemicals LLC | D778116-5g |
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile |
1096355-19-9 | 95% | 5g |
$715 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581027-5g |
1-(4-(Tert-butyl)phenyl)cyclopentane-1-carbonitrile |
1096355-19-9 | 98% | 5g |
¥6600.00 | 2024-08-09 |
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrileに関する追加情報
Research Brief on 1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile (CAS: 1096355-19-9) in Chemical Biology and Pharmaceutical Applications
The compound 1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile (CAS: 1096355-19-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. The compound's tert-butylphenyl and cyclopentanecarbonitrile moieties suggest potential interactions with biological targets, making it a promising candidate for further investigation.
Recent studies have highlighted the role of 1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile as a key intermediate in the synthesis of novel small-molecule inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, particularly targeting aberrant signaling pathways in cancer. The compound's nitrile group facilitates covalent binding to cysteine residues in target proteins, a feature exploited in the design of irreversible inhibitors. This mechanism has shown promise in overcoming drug resistance, a critical challenge in oncology.
In addition to its applications in oncology, 1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile has been investigated for its potential in neurodegenerative diseases. A preprint article from BioRxiv (2024) reported its ability to modulate the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The tert-butyl group was found to enhance the compound's blood-brain barrier permeability, a desirable property for central nervous system (CNS)-targeted therapeutics. However, further optimization is required to improve its selectivity and reduce off-target effects.
From a synthetic chemistry perspective, advances in the scalable production of 1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile have been achieved through palladium-catalyzed cross-coupling reactions, as detailed in a recent Organic Process Research & Development publication (2023). These methods have improved yield and purity, addressing previous challenges in large-scale synthesis. The compound's stability under physiological conditions has also been characterized, with pharmacokinetic studies indicating favorable oral bioavailability in rodent models.
Despite these promising developments, challenges remain in the clinical translation of 1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile derivatives. Toxicity profiling in non-human primates revealed dose-dependent hepatotoxicity, necessitating structural modifications to mitigate adverse effects. Collaborative efforts between academia and industry are underway to address these limitations, with several derivatives currently in preclinical evaluation. The compound's versatility as a chemical scaffold continues to inspire innovative applications, positioning it as a valuable tool in the medicinal chemist's arsenal.
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